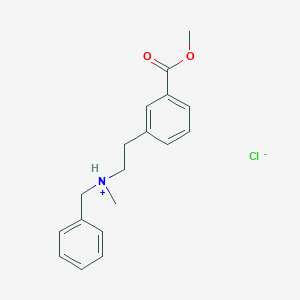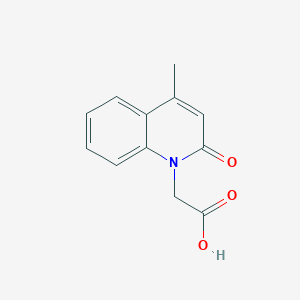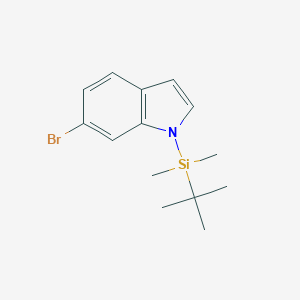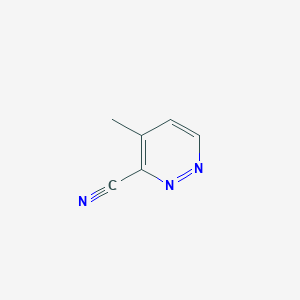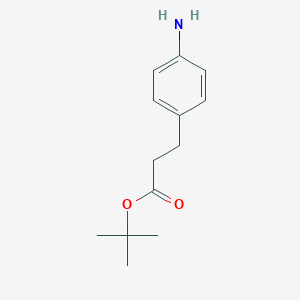
Tert-butyl 3-(4-aminophenyl)propanoate
Übersicht
Beschreibung
Tert-butyl 3-(4-aminophenyl)propanoate is a chemical compound with the molecular formula C13H19NO2. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group attached to a propanoate group, which is further connected to a 4-aminophenyl group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.30 g/mol. Other physical and chemical properties such as density, boiling point, and refractive index are not available in the resources .Wissenschaftliche Forschungsanwendungen
Food Safety Assessment : Tert-butyl derivatives, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, have been evaluated for safety in food contact materials. The EFSA concluded no safety concern for consumers when used in polyolefins not in contact with fatty/high-alcoholic and dairy products, with migration not exceeding 0.05 mg/kg food (Flavourings, 2011).
Medicinal Organometallic Chemistry : Tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate was examined for its use in the synthesis of organometallic analogues of the antibiotic platensimycin, showcasing the compound's potential in drug development (Patra, Merz, & Metzler‐Nolte, 2012).
Chemical Reaction Mechanisms : The reaction of 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid with thionyl chloride, leading to unexpected compounds, provides insights into the behavior of tert-butyl-containing compounds under certain conditions (Volod’kin, Kurkovskaya, Zaikov, & Lomakin, 2013).
Asymmetric Reactions in Organic Chemistry : Research demonstrates the use of tert-butyl 3-phenyl-3-hydroxy-propanoate in promoting asymmetric Reformatsky reactions, contributing to the field of stereoselective synthesis (Emmerson, Hems, & Davis, 2005).
Crystallography and Molecular Structure : Studies on molecules like tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate provide insights into the conformation-stabilizing function of weak intermolecular bonding, which is significant for understanding the physical properties of tert-butyl derivatives (Kozioł et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-aminophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAXFMIHBVWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



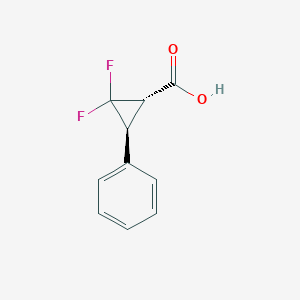
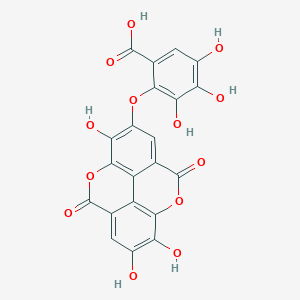



![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
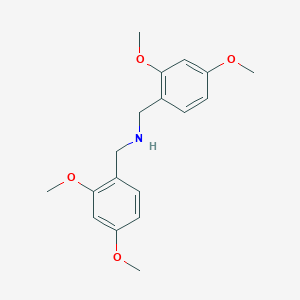

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
